3-Chloro-6-fluoropyridazine
Overview
Description
3-Chloro-6-fluoropyridazine is a chemical compound with the molecular formula C4H2ClFN2 . It has a molecular weight of 132.52 g/mol . The IUPAC name for this compound is 3-chloro-6-fluoropyridazine .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-fluoropyridazine is 1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H . The canonical SMILES structure is C1=CC(=NN=C1F)Cl .Physical And Chemical Properties Analysis
3-Chloro-6-fluoropyridazine has a molecular weight of 132.52 g/mol . It has a computed XLogP3 value of 1.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 25.8 Ų .Scientific Research Applications
Antibacterial Agents
Research has explored the use of compounds like 3-Chloro-6-fluoropyridazine in the development of antibacterial agents. The synthesis and structure-activity relationships of various pyridinecarboxylic acids, which include chloro and fluoro groups, have been a focus. These compounds have shown potent in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).
Herbicidal Activity
3-Aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines, synthesized from various phenols, have demonstrated herbicidal activity. Studies indicate that these compounds can inhibit the growth of certain plants like Brassica napus and Echinochloa crus-gall at certain concentrations (Yang Huazheng, 2004).
Asymmetric Pyridine Derivatives
The synthesis of asymmetric pyridine derivatives, like 2,4,6-triazidopyridines, involves chloro and fluoro groups. The geometric parameters and reactivity of these groups depend on their position and mutual orientation in the pyridine ring. Such studies contribute to the understanding of molecular structure and reactivity in chemistry (Chapyshev et al., 2014).
Synthesis of Functionalized Pyridazines
Functionalized 4-fluoropyridazines have been synthesized for potential applications in medicinal chemistry. These fluorinated compounds can be diversified through nucleophilic aromatic substitution, providing a range of trisubstituted pyridazines (Feraldi‑Xypolia et al., 2017).
Synthesis of Highly Functionalized Fluoropyridazines
The synthesis of highly functionalized 5-fluoropyridazines using a cycloaddition sequence offers an efficient method to create novel pyridazines. These compounds can serve as a platform for developing new and diverse pyridazine-based structures (Tran et al., 2015).
Fluorination of Chlorodiazines
The solvent-free fluorination of chlorodiazines, including 3-Chloro-6-fluoropyridazine, has been studied under phase transfer catalysis. This method has shown enhanced yields and selectivities compared to previous methods, demonstrating its potential in chemical synthesis (Marque et al., 2004).
High-spin Intermediates in Photolysis
The photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine has revealed high-spin intermediates, contributing to the understanding of molecular dynamics and reactions under photoexcitation. This research aids in comprehending the behavior of such compounds under specific conditions (Chapyshev et al., 2013).
Triazidation of Chloropyridines
The reaction of chlorotetrafluoropyridine with sodium azide to produce triazides has been explored. These compounds are of interest in polymer chemistry and as materials for organic synthesis, showcasing the versatilityof 3-Chloro-6-fluoropyridazine derivatives (Chapyshev, 2011).
Interleukin-1β Converting Enzyme Inhibition
The compound 3-chloro-4-carboxamido-6-arylpyridazines, related to 3-Chloro-6-fluoropyridazine, has been identified as a novel class of interleukin-1β converting enzyme (ICE) inhibitor. This discovery opens avenues for developing new therapeutic agents for conditions involving ICE (Dolle et al., 1997).
Chlorophyll Fluorescence Assay
Studies involving chlorophyll fluorescence assays, particularly for determining triazine resistance, have used compounds like 3-chloro-6-fluoropyridazine. This research is significant in the field of agronomy and plant science (Ahrens et al., 1981).
Radiopharmaceutical Synthesis
Compounds like 3-Chloro-6-fluoropyridazine have been used in the synthesis of radiopharmaceuticals. For example, the synthesis of 6-fluoronalidixic acid and its conversion to enoxacin highlights the potential of such compounds in medical imaging and diagnostics (Sanchez & Rogowski, 1987).
Structural Analysis
Structural analysis of compounds like 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine contributes to the understanding of molecular geometry and hydrogen bonding patterns, vital in the field of crystallography and materials science (Ather et al., 2010).
Positron Emission Tomography (PET) Imaging
The synthesis of fluorine-18 labelled fluoropyridines, like 3-Chloro-6-fluoropyridazine derivatives, has been instrumental in PET imaging. This research is crucial in the development of new diagnostic tools for various medical conditions (Carroll et al., 2007).
Metabolic Stability in Drug Development
Studies on the structure-activity relationships of dual inhibitors for certain enzymes have utilized derivatives of 3-Chloro-6-fluoropyridazine. This research helps in the development of more metabolically stable drugs (Stec et al., 2011).
Safety And Hazards
3-Chloro-6-fluoropyridazine is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloro-6-fluoropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXDCKTJUUITE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465332 | |
Record name | 3-Chloro-6-fluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoropyridazine | |
CAS RN |
33097-38-0 | |
Record name | 3-Chloro-6-fluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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